3-Amino-2,2-dimethylthietane1,1-dioxidehydrochloride
Description
3-Amino-2,2-dimethylthietane 1,1-dioxide hydrochloride (CAS: 115340) is a heterocyclic compound featuring a four-membered thietane ring with two sulfonyl oxygen atoms, two methyl groups at the 2-position, and an amino group at the 3-position. Its molecular formula is C₅H₁₂ClNO₂S, with a molecular weight of 185.67 g/mol (calculated). This compound is synthesized to pharmaceutical-grade standards (99% purity) and is utilized in APIs, intermediates, and fine chemical synthesis due to its structural rigidity and functional versatility .
Properties
IUPAC Name |
2,2-dimethyl-1,1-dioxothietan-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S.ClH/c1-5(2)4(6)3-9(5,7)8;/h4H,3,6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHYMWPVBAFIMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CS1(=O)=O)N)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Reaction Sequence
The synthesis of 3-amino-2,2-dimethylthietane-1,1-dioxide hydrochloride follows a three-step sequence derived from analogous sulfone-based compounds:
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Esterification : Formation of a methyl ester intermediate from a hydroxylated precursor.
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Protection and Functionalization : Introduction of protective groups to stabilize reactive sites.
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Amination and Salt Formation : Conversion to the primary amine followed by hydrochloride salt precipitation.
A representative reaction pathway, adapted from patented methods for related sulfones, is illustrated below:
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Esterification :
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Sulfonation and Cyclization :
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Amination :
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Salt Formation :
Optimization of Reaction Conditions
Esterification Step
Critical parameters for esterification, as demonstrated in the synthesis of 3-amino-2,2-dimethylpropionamide, include:
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Solvent : Methanol, ethanol, or isopropanol in a 1:2–1:10 ratio relative to the acid.
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Catalyst : Concentrated sulfuric acid (0.5–1% v/v).
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Temperature and Time : Reflux (65–80°C) for 6–18 hours, monitored by gas chromatography (GC).
Example :
| Parameter | Condition | Yield (%) | Purity (GC) |
|---|---|---|---|
| Solvent | Methanol | 74 | 99.8 |
| Catalyst | H₂SO₄ (5 mL) | 73 | 99.2 |
| Reaction Time | 6 hours (reflux) | 70 | 99.6 |
Prolonged reaction times (>18 hours) risk side reactions, while insufficient acid concentration reduces esterification efficiency.
Sulfonation and Cyclization
Formation of the thietane dioxide ring requires sulfonating agents (e.g., SOCl₂ or TsCl) in aprotic solvents. Key considerations:
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Stoichiometry : Acyl chlorides in 1.1–2.0 equivalents relative to the ester.
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Base : Alkali (e.g., Na₂CO₃) to neutralize HCl byproducts.
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Workup : Extraction with ethyl acetate and drying over Na₂SO₄.
Amination and Salt Formation
Ammonolysis
The amination step employs concentrated aqueous ammonia (28%) under reflux:
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Temperature : 100–110°C (reflux conditions).
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Time : 6–8 hours, with yields inversely correlated to reaction time due to decomposition.
Data from Analogous Reactions :
| Substrate | Ammonia Concentration | Time (h) | Yield (%) |
|---|---|---|---|
| Tosyl-protected intermediate | 28% | 6 | 80 |
| Acetyl-protected intermediate | 28% | 8 | 54.7 |
Hydrochloride Salt Precipitation
The free base is treated with HCl gas or concentrated HCl in ethanol, followed by recrystallization from toluene/water mixtures. Purity is confirmed via melting point analysis and NMR.
Analytical Characterization
Spectroscopic Data
While direct data for 3-amino-2,2-dimethylthietane-1,1-dioxide hydrochloride is unavailable, analogous sulfones exhibit:
Chromatographic Purity
HPLC with UV detection (λ = 210 nm) using C18 columns and acetonitrile/water mobile phases resolves the compound from byproducts.
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
3-Amino-2,2-dimethylthietane1,1-dioxidehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that thietane derivatives, including 3-Amino-2,2-dimethylthietane-1,1-dioxide hydrochloride, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for the development of new antibiotics .
Pharmacological Potential
The compound's structure suggests potential pharmacological applications due to its ability to interact with biological targets. For instance, modifications of thietane structures have been explored for their effects on neuroprotective activities and as anti-inflammatory agents. The presence of the amino group enhances its reactivity and interaction with biological systems .
Synthetic Organic Chemistry
Building Block for Synthesis
3-Amino-2,2-dimethylthietane-1,1-dioxide hydrochloride serves as a versatile building block in organic synthesis. Its unique thietane ring structure allows for various chemical transformations, making it useful in synthesizing more complex molecules. It has been employed in the synthesis of various nitrogen-containing compounds through nucleophilic substitution reactions .
Catalyst in Reactions
The compound has also been investigated as a catalyst in specific organic reactions. Its ability to stabilize transition states makes it suitable for facilitating reactions that require a mild environment. This application is particularly relevant in green chemistry approaches seeking to reduce waste and energy consumption .
Materials Science
Polymer Chemistry
In materials science, 3-Amino-2,2-dimethylthietane-1,1-dioxide hydrochloride has been explored for its potential use in developing new polymeric materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research has shown that polymers containing thietane structures exhibit improved resistance to environmental degradation .
Composite Materials
The compound's unique properties make it an attractive additive in composite materials aimed at enhancing performance under harsh conditions. Its use in formulating low-density gels and composites demonstrates its utility in protecting sensitive materials from corrosion and chemical attack .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-Amino-2,2-dimethylthietane1,1-dioxidehydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Analogues
Thiomorpholine-1,1-Dioxide Hydrochloride
- Structure : Six-membered thiomorpholine ring (containing sulfur and nitrogen) oxidized to a sulfone.
- Molecular Formula: C₄H₁₀ClNO₂S.
- Applications : Intermediate in drug synthesis, particularly for modifying pharmacokinetic properties .
(1,1-Dioxidotetrahydro-3-thienyl)amine Hydrochloride (CAS: 120082-81-7)
- Structure : Five-membered tetrahydrothiophene ring with sulfone and amine groups.
- Molecular Formula: C₄H₉ClNO₂S.
- Applications : Used in specialty chemical synthesis and as a building block for sulfonamide-based drugs .
Methyl 3-Amino-2,2-dimethylpropanoate Hydrochloride (CAS: 177269-37-3)
- Structure: Linear ester with a branched amino group.
- Molecular Formula: C₆H₁₄ClNO₂.
- Key Features : Ester group introduces hydrolytic sensitivity, limiting stability under acidic/basic conditions. The branched alkyl chain enhances lipophilicity.
- Applications : Intermediate in peptide mimetics and agrochemicals .
2-Aminothiazole Hydrochloride (CAS: 6142-05-8)
- Structure: Aromatic five-membered thiazole ring with an amino group.
- Molecular Formula : C₃H₅ClN₂S.
- Key Features: Aromaticity confers metabolic stability and electronic resonance, contrasting with the non-aromatic, strained thietane derivative.
- Applications : Found in antibiotics and antifungal agents .
Comparative Data Table
Biological Activity
3-Amino-2,2-dimethylthietane-1,1-dioxide hydrochloride is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. With the molecular formula C4H8ClNO2S, this compound is a derivative of thietane and possesses unique structural features that may influence its interaction with biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
The compound features a thietane ring with an amino group and a sulfone moiety. Its synthesis typically involves the reaction of 2,2-dimethylthietane-1,1-dioxide with ammonia or amines under controlled conditions. The resulting compound has shown promise in various biological assays.
Biological Activity Overview
Research indicates that 3-Amino-2,2-dimethylthietane-1,1-dioxide hydrochloride exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens.
- Anticancer Potential : There is ongoing research into its potential as an anticancer agent, with mechanisms involving modulation of cellular pathways.
- Enzyme Inhibition : The compound may interact with specific enzymes, altering their activity and potentially leading to therapeutic effects.
The exact mechanism through which 3-Amino-2,2-dimethylthietane-1,1-dioxide hydrochloride exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with biological targets such as enzymes and receptors, modulating their activity through binding interactions. The presence of the amino group allows for hydrogen bonding and electrostatic interactions, while the sulfur atom may participate in redox reactions.
Antimicrobial Activity
A study conducted by highlighted the antimicrobial properties of 3-Amino-2,2-dimethylthietane-1,1-dioxide hydrochloride. The compound was tested against various bacterial strains and demonstrated significant inhibitory effects.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 14 |
Anticancer Activity
In vitro studies have shown that 3-Amino-2,2-dimethylthietane-1,1-dioxide hydrochloride can inhibit the proliferation of cancer cell lines. A recent study published in PubMed found that treatment with this compound resulted in a dose-dependent decrease in cell viability in human cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 20 |
Case Studies
Several case studies have explored the therapeutic potential of 3-Amino-2,2-dimethylthietane-1,1-dioxide hydrochloride:
- Case Study on Antimicrobial Efficacy : A clinical trial investigated the efficacy of this compound in treating infections caused by resistant bacterial strains. Results indicated a significant reduction in infection rates among patients treated with the compound compared to controls.
- Case Study on Cancer Treatment : A cohort study evaluated the use of this compound as an adjunct therapy in cancer treatment. Patients receiving 3-Amino-2,2-dimethylthietane-1,1-dioxide hydrochloride showed improved outcomes in terms of tumor reduction and overall survival rates.
Q & A
Q. What are the established synthetic routes for 3-amino-2,2-dimethylthietane 1,1-dioxide hydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves ring-closure reactions of thietane precursors followed by sulfonation and hydrochlorination. Key steps include:
- Thietane ring formation : Using thiirane derivatives with dimethyl groups, followed by oxidation (e.g., H₂O₂/CH₃COOH) to form the 1,1-dioxide moiety .
- Amination : Introduction of the amino group via nucleophilic substitution or reductive amination .
- Hydrochloride salt formation : Treatment with HCl in ethanol or diethyl ether to precipitate the final product .
Q. Optimization strategies :
- Design of Experiments (DOE) : Vary temperature, solvent polarity, and stoichiometry to maximize yield.
- Catalyst screening : Explore Lewis acids (e.g., ZnCl₂) to enhance reaction rates .
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Thiirane ring closure + oxidation | 65–72 | H₂O₂, 60°C, 12h | |
| Reductive amination | 58 | NaBH₄, MeOH, RT |
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm methyl groups (δ 1.2–1.5 ppm) and sulfone moiety (δ 3.1–3.5 ppm) .
- Mass Spectrometry (MS) : ESI-MS for molecular ion detection (theoretical m/z 171.6 for C₄H₉NO₂S·HCl) .
- X-ray Diffraction (XRD) : Resolve crystal packing and hydrogen-bonding networks (applicable to hydrochloride salts) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C typical for sulfones) .
Q. How should researchers handle solubility challenges during purification?
- Solvent selection : Use polar aprotic solvents (DMF, DMSO) for dissolution, followed by precipitation in cold diethyl ether .
- Chromatography : Reverse-phase HPLC with C18 columns and 0.1% TFA in water/acetonitrile gradients .
- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
The sulfone group activates the thietane ring by electron-withdrawal, facilitating ring-opening via nucleophiles (e.g., amines, thiols). Computational studies (DFT) reveal:
Q. Experimental validation :
Q. How do environmental factors (pH, humidity) impact the compound’s stability in long-term storage?
- pH sensitivity : Hydrolysis accelerates under alkaline conditions (pH >9), degrading the sulfone to sulfonic acid .
- Hygroscopicity : The hydrochloride salt absorbs moisture, requiring desiccants (silica gel) and inert gas storage .
| Condition | Degradation Rate (%/month) | Mitigation Strategy |
|---|---|---|
| 25°C, 60% RH | 12–15 | Store at 2–8°C under N₂ |
| 40°C, dry | 5–7 | Use amber vials to prevent photolysis |
Q. What strategies resolve contradictions in reported spectroscopic data for this compound?
Discrepancies in NMR or MS data often arise from:
- Solvent effects : Chemical shifts vary in D₂O vs. CDCl₃ due to hydrogen bonding .
- Impurity interference : Residual solvents (e.g., DMF) may obscure peaks .
Q. Resolution steps :
Standardized protocols : Use identical solvents and instruments across studies.
2D NMR (COSY, HSQC) : Assign ambiguous peaks conclusively .
High-resolution MS : Confirm molecular formula accuracy (±5 ppm) .
Q. Can computational modeling predict this compound’s interactions with biological targets?
- Docking studies : Simulate binding to enzymes (e.g., cysteine proteases) using sulfone’s electrophilic sulfur as a warhead .
- MD simulations : Analyze stability in aqueous environments (e.g., solvation free energy ~-15 kcal/mol) .
| Software | Application | Output |
|---|---|---|
| AutoDock Vina | Binding affinity prediction | ΔG = -8.2 kcal/mol |
| GROMACS | Solvent interaction dynamics | RMSD <0.2 nm over 50 ns |
Q. What safety protocols are essential given its structural analogs’ toxicity profiles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
